

Application Notes and Protocols for the Analytical Standards of ACP-105

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical standards and quality control protocols for the research compound **ACP-105**. Adherence to these guidelines will ensure the identity, purity, and quality of **ACP-105** used in non-clinical research settings, leading to more reliable and reproducible experimental outcomes.

ACP-105 Reference Standard Specifications

A qualified analytical reference standard of **ACP-105** should be thoroughly characterized to confirm its identity and purity. The following table summarizes the key analytical specifications for an **ACP-105** reference standard.

Table 1: ACP-105 Reference Standard Specifications



Parameter	Specification	Analytical Method
Identification		
Appearance	White to off-white solid	Visual Inspection
¹H NMR	Conforms to the structure of ACP-105	¹ H NMR Spectroscopy
¹³ C NMR	Conforms to the structure of ACP-105	¹³ C NMR Spectroscopy
Mass Spectrometry (MS)	Molecular ion consistent with the molecular weight	ESI-MS or EI-MS
Purity		
Purity by HPLC	≥ 98.0%	HPLC-UV
Physical Properties		
Molecular Formula	C16H19CIN2O	-
Molecular Weight	290.79 g/mol	-
Solubility	Soluble in DMSO and Ethanol	Solubility Assessment

Experimental Protocols High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

This protocol describes a representative reverse-phase HPLC method for determining the purity of an **ACP-105** sample.

Objective: To separate **ACP-105** from potential impurities and quantify its purity by UV detection.

Instrumentation and Materials:

• High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.



- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).
- Acetonitrile (HPLC grade).
- Water (HPLC grade).
- Formic acid (optional, for mobile phase modification).
- ACP-105 reference standard and sample.
- Volumetric flasks and pipettes.
- Analytical balance.

Protocol:

- Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water. A typical starting point could be a mixture of Acetonitrile:Water (e.g., 50:50 v/v). A gradient elution may be necessary to achieve optimal separation of all impurities. For example, a linear gradient from 20% to 80% acetonitrile over 15 minutes. The addition of a small amount of formic acid (e.g., 0.1%) to the aqueous phase can improve peak shape.
- Standard and Sample Preparation:
 - Standard Solution: Accurately weigh approximately 1 mg of the ACP-105 reference standard and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) in a 10 mL volumetric flask. Dilute to the mark to obtain a concentration of approximately 0.1 mg/mL.
 - Sample Solution: Prepare the ACP-105 sample to be tested in the same manner as the standard solution.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).
 - Mobile Phase: Gradient elution with acetonitrile and water (see step 1).
 - Flow Rate: 1.0 mL/min.



Injection Volume: 10 μL.

o Column Temperature: 30 °C.

UV Detection: 254 nm.[1]

Analysis:

- Inject the standard solution to determine the retention time of ACP-105.
- Inject the sample solution.
- Identify the peak corresponding to ACP-105 in the sample chromatogram based on the retention time of the standard.

Data Analysis:

- Calculate the purity of the ACP-105 sample by determining the area percentage of the
 ACP-105 peak relative to the total area of all peaks in the chromatogram.
- Purity (%) = (Area of **ACP-105** peak / Total area of all peaks) x 100.

Table 2: Typical HPLC-UV Parameters for ACP-105 Analysis

Parameter	Value
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase	Acetonitrile and Water (with optional 0.1% Formic Acid)
Gradient	20-80% Acetonitrile over 15 minutes
Flow Rate	1.0 mL/min
Injection Volume	10 μL
Temperature	30 °C
Detection	UV at 254 nm[1]
Expected Retention Time	~4.5 - 6.0 min[1]



Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra to confirm the chemical structure of **ACP-105**.

Objective: To verify the identity of the **ACP-105** compound by comparing its NMR spectrum to the expected chemical shifts and coupling patterns.

Instrumentation and Materials:

- NMR spectrometer (e.g., 400 MHz or higher).
- 5 mm NMR tubes.
- Deuterated solvent (e.g., Chloroform-d, CDCl₃).[2]
- ACP-105 sample.
- · Pipettes.

Protocol:

- Sample Preparation:
 - Accurately weigh 5-10 mg of the ACP-105 sample for ¹H NMR or 20-50 mg for ¹³C NMR.
 [2]
 - Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
 - Transfer the solution to a 5 mm NMR tube.
- NMR Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Lock and shim the spectrometer on the deuterated solvent signal.



- Acquire the ¹H NMR spectrum.
- Acquire the ¹³C NMR spectrum.
- Data Analysis:
 - Process the spectra (Fourier transform, phase correction, and baseline correction).
 - Integrate the peaks in the ¹H NMR spectrum.
 - \circ Compare the chemical shifts (δ) and coupling constants (J) of the observed signals with the expected values for the **ACP-105** structure.

Table 3: Expected ¹H and ¹³C NMR Chemical Shifts for ACP-105 in CDCl₃

¹ H NMR (400 MHz, CDCl ₃) δ (ppm)	¹³ C NMR (100 MHz, CDCl ₃) δ (ppm)
7.39 (d, J=8.6 Hz, 1H)	155.8
6.84 (d, J=8.6 Hz, 1H)	138.4
3.82 (m, 2H)	132.0
2.36 (s, 3H)	129.7
2.32-2.22 (m, 2H)	117.9
2.17-1.98 (m, 2H)	115.5
1.92-1.77 (m, 4H)	105.1
1.26 (s, 3H)	69.6
59.3	
45.9	
34.7	_
27.4	_
17.9	



Note: The chemical shifts are based on published data and may vary slightly depending on the experimental conditions.

Mass Spectrometry (MS) for Molecular Weight Confirmation

This protocol describes the use of mass spectrometry to confirm the molecular weight of **ACP-105**.

Objective: To verify the molecular weight of the **ACP-105** compound.

Instrumentation and Materials:

- Mass spectrometer (e.g., ESI-QTOF or similar).
- ACP-105 sample.
- Solvent (e.g., acetonitrile or methanol).

Protocol:

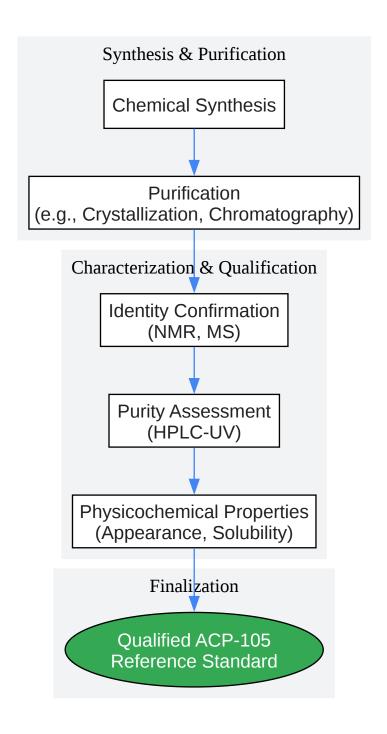
- Sample Preparation: Prepare a dilute solution of the ACP-105 sample (approximately 10-100 μg/mL) in a suitable solvent.
- MS Analysis: Infuse the sample solution into the mass spectrometer.
- Data Acquisition: Acquire the mass spectrum in positive ion mode.
- Data Analysis: Identify the molecular ion peak ([M+H]+) and confirm that its mass-to-charge ratio (m/z) corresponds to the expected molecular weight of ACP-105 (290.79 g/mol). The expected m/z for the protonated molecule would be approximately 291.1259.

Visualizations

Experimental Workflow for ACP-105 Reference Standard Qualification



The following diagram illustrates the logical workflow for the qualification of an **ACP-105** analytical reference standard.



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Caption: Workflow for ACP-105 Reference Standard Qualification.



Androgen Receptor Signaling Pathway

ACP-105 is a Selective Androgen Receptor Modulator (SARM). It selectively binds to androgen receptors (AR) and modulates their activity. The diagram below illustrates the general mechanism of action for an androgen receptor agonist.



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Caption: Simplified Androgen Receptor Signaling Pathway.

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References

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- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
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